molecular formula C20H24O10 B600213 Apterin CAS No. 53947-89-0

Apterin

Cat. No.: B600213
CAS No.: 53947-89-0
M. Wt: 424.4 g/mol
InChI Key: ALEQYOXVXJKFOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera It has been reported to show significantly inhibitory activity on nitric oxide production in raw2647 cells , suggesting that it may interact with enzymes or receptors involved in nitric oxide synthesis.

Mode of Action

Based on its reported inhibitory activity on nitric oxide production , it can be inferred that this compound might interact with its targets, leading to changes in the cellular processes that regulate nitric oxide production

Biochemical Pathways

Given its reported inhibitory activity on nitric oxide production , it is plausible that this compound may influence the nitric oxide synthesis pathway. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide production, this compound could potentially affect these processes.

Result of Action

Its reported inhibitory activity on nitric oxide production suggests that this compound could potentially influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apterin involves the extraction from plant sources, particularly from the roots of Angelica and Zizia aptera. The extraction process typically includes the use of solvents like methanol or ethanol to isolate the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant materials. The process involves:

  • Harvesting the plant roots.
  • Drying and grinding the roots.
  • Using solvents to extract this compound.
  • Purifying the extract through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Apterin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furanocoumarins.

Scientific Research Applications

Apterin has a broad range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other furanocoumarins and studying their chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Studied for its anti-inflammatory, antioxidant, and potential anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

    Vaginol: The aglycone part of Apterin, sharing similar structural features.

    Psoralen: Another furanocoumarin with similar biological activities.

    Bergapten: A furanocoumarin known for its phototoxic properties.

Uniqueness of this compound: this compound is unique due to its specific glucoside structure, which influences its solubility and bioavailability. This structural feature distinguishes it from other furanocoumarins and contributes to its distinct biological activities.

Properties

CAS No.

53947-89-0

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

9-hydroxy-8-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3

InChI Key

ALEQYOXVXJKFOM-UHFFFAOYSA-N

SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States
Customer
Q & A

Q1: What is apterin and where is it found?

A1: this compound is a naturally occurring furanocoumarin glycoside. It is commonly found in plants belonging to the Umbelliferae family, also known as Apiaceae. [, ] Some examples of plant species where this compound has been identified include Heracleum platytaenium, Peucedanum praeruptorum, and Zizia aptera. [, , ]

Q2: What is the molecular structure of this compound?

A2: this compound is a glycosylated dihydrofurocoumarin. Its structure consists of an angelicin core with a glucose moiety attached to the isopropyl group at position 8. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H24O10.H2O, representing the monohydrate form. [] Its molecular weight is 444.4 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound. This includes 1D and 2D NMR experiments such as DEPT, HSQC, HMBC, and ROESY to assign 1H and 13C NMR signals. [] Mass spectral analyses are used to determine the molecular weight and fragmentation patterns. []

Q5: Has this compound been found in other plant species besides Zizia aptera?

A5: Yes, while initially identified in Zizia aptera, research has revealed that this compound is found in various species within the Umbelliferae family. [, ] For instance, it has been isolated from the roots of Heracleum dissectum and Peucedanum praeruptorum. [, ]

Q6: What are the potential biological activities of this compound?

A6: While research on this compound is ongoing, some studies suggest it may possess antioxidant and anti-inflammatory properties. [, ] For example, in one study, this compound showed significant inhibitory activity on nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory effects. []

Q7: How does this compound compare to other furocoumarins in terms of its biological activity?

A7: While this compound belongs to the furanocoumarin class of compounds, its biological activity profile may differ from other members of this group. Further research is needed to directly compare the potency and selectivity of this compound with other furanocoumarins. []

Q8: Are there any known analytical methods for quantifying this compound in plant material?

A8: While specific details on analytical methods for this compound quantification are limited in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) could be employed. This method, coupled with suitable detectors like PDA or MS, could allow for the separation and quantification of this compound in complex plant matrices. []

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